N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide
Description
N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a tetrahydro-2H-thiopyran-4-yl group at the 1-position and a tetrahydrofuran-3-carboxamide moiety at the 4-methyl position. The compound’s structure combines sulfur-containing (thiopyran) and oxygen-containing (tetrahydrofuran) heterocycles, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and pharmacological activity.
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h13-15H,1-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQHIYCDPZZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CCOC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse.
Mode of Action
This compound acts as an effective selective KOR antagonist. It interacts with the KOR, blocking its activation and thereby inhibiting the downstream effects of KOR activation.
Biochemical Pathways
The compound’s action primarily affects the opioid signaling pathway . By acting as a KOR antagonist, it prevents the activation of KOR by its natural ligands. This blockade can alter the downstream effects of KOR activation, which are involved in pain perception, stress response, and mood regulation.
Pharmacokinetics
This compound exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics. These properties contribute to its bioavailability and its sustained duration of action in pharmacological experiments in rats.
Result of Action
Orally administered this compound shows potent efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by KOR agonists in mice. This indicates that the compound can effectively block the physiological effects mediated by KOR activation.
Action Environment
Biological Activity
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring, a piperidine moiety, and a thiopyran structure. Its molecular formula is with a molecular weight of approximately 363.5 g/mol. The unique combination of these structural elements contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉N₃O₂S |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 2034308-79-5 |
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activity. Preliminary studies suggest that it may possess anxiolytic and anticonvulsant properties, potentially through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various derivatives of tetrahydrothiopyran, compounds similar to this compound demonstrated activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis . This suggests potential applications in treating bacterial infections.
The exact mechanism of action for this compound involves its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to serotonin and dopamine receptors, modulating their activity and influencing mood and anxiety levels.
- Enzyme Interaction : It may also interact with enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter availability.
Case Study 1: Anxiolytic Effects
In a controlled study, the compound was administered to animal models exhibiting anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of the compound against various pathogens. The results showed that derivatives exhibited varying degrees of effectiveness, highlighting the need for further structural optimization to enhance activity against specific bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Heterocyclic Substitutions
Trifluoromethylphenyl-Piperazine Derivatives ()
A series of compounds described in , such as N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine , share a piperidine/piperazine core but differ in substituents:
- Key Differences: The target compound substitutes the thiopyran group for the pyran (oxygen-based) ring in compounds. Molecular Weight: compounds have a molecular weight of ~468.2 (C₂₅H₃₆F₃N₃O₂), whereas the target compound’s estimated molecular weight is ~341.5 (C₁₆H₂₅N₂O₂S), suggesting reduced steric bulk .
Fentanyl Derivatives ()
Compounds such as 2'-fluoroortho-fluorofentanyl (N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide) highlight the role of piperidine-amide scaffolds in opioid activity:
- Key Differences: The target compound lacks the phenethyl and fluorophenyl groups critical for µ-opioid receptor binding. The thiopyran and tetrahydrofuran groups may redirect selectivity toward non-opioid targets, such as sigma or NMDA receptors .
Functional Group Analysis
Thiopyran vs. Pyran Substitutions
- Pyran () : Oxygen-based rings may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
Amide Linkages
Table 1: Key Properties of Selected Analogs
Research Findings and Implications
- Synthesis : The target compound likely employs reductive amination (similar to and ) but uses tetrahydrofuran-3-carboxylic acid as a starting material instead of trifluoromethylphenyl intermediates. Yields may be lower due to steric hindrance from the thiopyran group .
- Pharmacological Potential: Unlike fentanyl derivatives (), the target compound’s heterocycles suggest non-opioid mechanisms, possibly targeting ion channels or enzymes. However, the absence of strong electron-withdrawing groups (e.g., CF₃) may limit potency .
Preparation Methods
Fragment Synthesis: Tetrahydro-2H-Thiopyran-4-yl Piperidine Intermediate
The thiopyran-piperidine core is synthesized via a nucleophilic substitution reaction. A representative protocol involves:
- Thiopyran Formation : Cyclization of 4-mercaptopiperidine with 1,4-dibromobutane in tetrahydrofuran (THF) under reflux yields 1-(tetrahydro-2H-thiopyran-4-yl)piperidine.
- Protection and Functionalization : The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 1,4-dibromobutane, K₂CO₃ | THF | Reflux (66°C) | 72% |
| 2 | Boc₂O, DMAP | Dichloromethane | 25°C | 89% |
Tetrahydrofuran-3-Carboxamide Synthesis
The tetrahydrofuran-3-carboxamide fragment is prepared via a two-step process:
- Carboxylic Acid Activation : Tetrahydrofuran-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).
- Amidation : Reaction with methylamine in the presence of triethylamine yields the carboxamide.
Optimization Insights :
- Excess EDC (1.5 equiv) improves coupling efficiency.
- Lower temperatures (0–5°C) minimize racemization during amidation.
Coupling Strategies for Final Assembly
Reductive Amination Approach
The thiopyran-piperidine intermediate is coupled with tetrahydrofuran-3-carboxaldehyde via reductive amination:
- Condensation : Reaction of 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carbaldehyde with tetrahydrofuran-3-carboxamide in methanol.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond at pH 4–5.
Data Table :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Catalyst | NaBH₃CN (1.2 equiv) | |
| Yield | 68% |
Amide Bond Formation via Carbodiimide Coupling
Direct coupling of the thiopyran-piperidine amine with tetrahydrofuran-3-carboxylic acid using EDC/HOBt:
- Activation : Carboxylic acid activated with EDC/HOBt in DMF.
- Amine Coupling : Reaction with 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine at 25°C for 18 hours.
Critical Observations :
- Purification via column chromatography (ethyl acetate/hexane) achieves >95% purity.
- Boc deprotection with trifluoroacetic acid (TFA) precedes the coupling step.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water gradient).
- TLC : Rf 0.45 (ethyl acetate/hexane 3:7).
Industrial-Scale Optimization and Challenges
Solvent and Catalyst Selection
Q & A
Q. What synthetic methodologies are commonly employed to prepare the piperidine-thiopyran core in this compound?
The synthesis of the piperidine-thiopyran scaffold typically involves coupling reactions between tetrahydro-2H-thiopyran-4-amine derivatives and activated carboxylic acids (e.g., tetrahydrofuran-3-carboxylic acid). For example, a general procedure for amidotetrahydropyran derivatives involves reacting carbonyl compounds with nucleophilic reagents (e.g., amines) in acetonitrile under catalytic acidic conditions, followed by purification via silica gel chromatography . Modifications to the thiopyran or piperidine rings may require reductive amination or thiol-ene click chemistry to introduce substituents .
Q. How can researchers validate the structural identity of this compound post-synthesis?
Key analytical techniques include:
- 1H/13C NMR spectroscopy : To confirm the integration and chemical environment of the thiopyran, piperidine, and tetrahydrofuran moieties. For example, thiopyran protons resonate at δ 2.8–3.5 ppm, while piperidine methylene groups appear as multiplet signals .
- FT-IR spectroscopy : To identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide group) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., via ESI+ or MALDI-TOF) .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, THF) due to its carboxamide and heterocyclic groups. Pre-solubilization in DMSO followed by dilution in aqueous buffers is recommended for biological assays .
- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the carboxamide bond. Stability in biological matrices (e.g., plasma) should be assessed via LC-MS over 24–48 hours .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?
Contradictions in SAR may arise from conformational flexibility of the thiopyran-piperidine linker. Strategies include:
- Molecular docking simulations : To model interactions with target proteins (e.g., opioid receptors) and identify critical binding residues .
- X-ray crystallography : To resolve the 3D structure of the compound bound to its target, clarifying steric or electronic mismatches .
- Dynamic NMR studies : To assess rotational barriers in the carboxamide bond, which may influence bioactivity .
Q. What experimental designs are optimal for assessing metabolic pathways of this compound in hepatic microsomes?
- Microsomal stability assays : Incubate the compound (1 µM) with human or mouse liver microsomes (0.4 mg/mL) in phosphate buffer (pH 7.4) containing NADPH-regenerating systems. Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile, followed by LC-MS/MS analysis to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
- CYP450 inhibition studies : Use isoform-specific probes (e.g., CYP3A4: midazolam) to evaluate enzyme inhibition potential .
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Catalyst screening : Test Brønsted acids (e.g., acetyl chloride) or Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during critical steps (e.g., thiopyran ring closure) .
- Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, solvent polarity, and stoichiometry .
Q. What strategies mitigate off-target effects in pharmacological studies of this compound?
- Selectivity profiling : Screen against panels of related receptors (e.g., σ receptors, dopamine transporters) using radioligand binding assays .
- Proteomics : Perform thermal shift assays or affinity pulldowns coupled with mass spectrometry to identify unintended protein targets .
- Metabolite exclusion : Synthesize deuterated analogs to block metabolic hotspots (e.g., methyl groups) and reduce toxic byproducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
